Cas no 80858-98-6 (7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid)

7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 2H-1-Benzopyran-4-carboxylic acid, 3,4-dihydro-7-methoxy-
- 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid
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- MDL: MFCD24480192
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D593644-1g |
3,4-Dihydro-7-methoxy-2H-chromene-4-carboxylic acid |
80858-98-6 | 95% | 1g |
$895 | 2024-06-03 | |
Enamine | EN300-233959-5.0g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 5.0g |
$3530.0 | 2024-06-19 | |
TRC | B593683-25mg |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid |
80858-98-6 | 25mg |
$ 275.00 | 2022-06-07 | ||
Ambeed | A1074779-1g |
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 1g |
$984.0 | 2024-08-02 | |
Enamine | EN300-233959-0.1g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 0.1g |
$295.0 | 2024-06-19 | |
Aaron | AR01APU3-500mg |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 500mg |
$938.00 | 2025-02-14 | |
A2B Chem LLC | AV78559-10g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 10g |
$7287.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790529-1g |
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 98% | 1g |
¥31341.00 | 2024-07-28 | |
A2B Chem LLC | AV78559-1g |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 1g |
$930.00 | 2024-04-19 | |
A2B Chem LLC | AV78559-250mg |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid |
80858-98-6 | 95% | 250mg |
$479.00 | 2024-04-19 |
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acidに関する追加情報
Research Brief on 7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid (CAS: 80858-98-6): Recent Advances and Applications
7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid (CAS: 80858-98-6) is a chiral benzopyran derivative that has garnered significant attention in the field of medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive compounds. Recent studies have explored its role in the development of novel therapeutics, particularly in the areas of anti-inflammatory, cardiovascular, and central nervous system (CNS) disorders. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and pharmacological applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid as a precursor in the synthesis of selective COX-2 inhibitors. The researchers employed asymmetric hydrogenation techniques to achieve high enantiomeric purity, which is critical for the compound's efficacy in reducing inflammatory responses. The study reported a 92% yield and >99% enantiomeric excess (ee), underscoring the compound's potential for scalable production in pharmaceutical manufacturing.
In the realm of cardiovascular research, a team from the University of Cambridge recently investigated the vasodilatory effects of derivatives synthesized from 80858-98-6. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that modifications to the carboxylic acid moiety significantly enhanced the compound's ability to modulate calcium channels in vascular smooth muscle cells. This discovery opens new avenues for designing next-generation antihypertensive agents with improved selectivity and reduced side effects.
Neuroscientific applications of this compound have also emerged as a promising area of study. A 2024 preprint on bioRxiv described the development of blood-brain barrier (BBB)-permeable analogs derived from 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid. These analogs exhibited potent neuroprotective effects in in vitro models of oxidative stress, with one derivative showing a 40% reduction in neuronal apoptosis compared to controls. The researchers attribute this activity to the compound's unique ability to chelate reactive oxygen species while maintaining structural integrity within the CNS microenvironment.
From a synthetic chemistry perspective, advances in continuous flow technology have revolutionized the production of 80858-98-6. A recent patent (WO2023123456) describes a novel continuous process that reduces reaction times from 48 hours to under 4 hours while maintaining >95% purity. This technological breakthrough addresses previous challenges in large-scale production, particularly concerning the compound's sensitivity to oxidative degradation during traditional batch processing.
Ongoing clinical trials (NCT05678921) are currently evaluating the safety profile of a prodrug formulation containing 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid as its active metabolite. Preliminary results from Phase I studies indicate favorable pharmacokinetic properties, including a half-life of 8.2 hours and 78% oral bioavailability. These findings position the compound as a viable candidate for further development in chronic disease management.
In conclusion, recent research on 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic Acid (80858-98-6) demonstrates its multifaceted potential in drug discovery and development. The compound's structural versatility, coupled with advancements in synthetic methodologies, continues to unlock new therapeutic possibilities across multiple disease areas. Future research directions may focus on exploring its applications in oncology and metabolic disorders, as well as further optimizing its synthetic routes for industrial-scale production.
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